N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide
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Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H11FN4OS and its molecular weight is 290.32. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The study by Öztürkkan and Necefoğlu (2022) emphasized the importance of evaluating crystal structures of complexes for reaching target molecules effectively. Their research on metal(II) 2-fluorobenzoates with various N-donor ligands contributes significantly to future research in the field, particularly in understanding the structures of transition metal complexes and their potential applications in physical and biological domains (Öztürkkan & Necefoğlu, 2022).
Synthetic Procedures in Medicinal Chemistry
Rosales-Hernández et al. (2022) reviewed the chemical aspects of 2-guanidinobenzazoles, highlighting their potential therapeutic applications and the synthetic approaches for these compounds. The review focused on the pharmacological activities such as cytotoxicity and inhibition of cell proliferation, underlining the significance of these compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Drug Discovery and Material Science
Kaushik et al. (2019) highlighted the diverse applications of 1,2,3-triazoles in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings to hydrolysis and their involvement in hydrogen bonding and dipole-dipole interactions make them crucial in interacting with biological targets. This review sheds light on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, boosting the development of biologically active triazoles (Kaushik et al., 2019).
Properties
IUPAC Name |
5-fluoro-N-[2-(triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c14-10-1-2-11-9(7-10)8-12(20-11)13(19)15-5-6-18-16-3-4-17-18/h1-4,7-8H,5-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJFLTYMAMDRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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